![molecular formula C14H18N2OS B2933356 3-Methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)methyl)isoxazole CAS No. 2034417-64-4](/img/structure/B2933356.png)
3-Methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)methyl)isoxazole
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Overview
Description
3-Methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)methyl)isoxazole, also known as MTM, is a synthetic compound that has been extensively studied for its potential use in scientific research. MTM is a member of the isoxazole family of compounds, which have been shown to have a wide range of biological activities.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Compounds structurally related to 3-Methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)methyl)isoxazole have been synthesized and evaluated for their pharmacological properties. For instance, derivatives incorporating the piperidin-1-yl)methyl moiety have shown significant antimicrobial activity against a variety of pathogens, indicating the potential of these compounds in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Anticancer and Antiangiogenic Effects
Research has also explored the anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives synthesized from compounds containing piperidin and isoxazole moieties. These compounds have demonstrated significant inhibition of tumor growth and angiogenesis in mouse models, suggesting their potential as anticancer therapies (Chandrappa et al., 2010).
Antidepressant Activity
Isoxazolines linked via piperazine to benzoisothiazoles have been synthesized and evaluated for their antidepressant activity. Some of these compounds have shown potent cytotoxic and antineoplastic activities, indicating their potential in cancer treatment (Byrappa et al., 2017).
Herbicidal Activity
The synthesis of aryl-formyl piperidinone derivatives has led to the discovery of compounds with significant herbicidal activity. These compounds target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, essential for plant growth, indicating their potential application in agriculture (Fu et al., 2021).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , and imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds such as indole derivatives have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Pharmacokinetics
Similar compounds such as imidazole derivatives are known to have a broad range of chemical and biological properties .
Result of Action
Similar compounds such as indole derivatives have been found to possess various biological activities .
Action Environment
Similar compounds such as thiophene derivatives are known to show a variety of properties and applications in different environments .
properties
IUPAC Name |
3-methyl-5-[(4-thiophen-2-ylpiperidin-1-yl)methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-11-9-13(17-15-11)10-16-6-4-12(5-7-16)14-3-2-8-18-14/h2-3,8-9,12H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCORGSCWRJFDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)methyl)isoxazole |
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